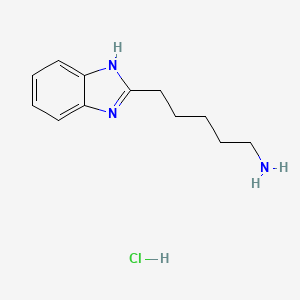
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.4 g/mol . This compound is characterized by its piperidine ring structure, substituted with benzyl and methyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: This compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission.
Pathways Involved: The pathways affected by this compound include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzylpiperidine and 2,3,5,6-Tetramethylpiperidine share structural similarities but differ in their substitution patterns and chemical properties.
Eigenschaften
Molekularformel |
C16H26N2 |
|---|---|
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
1-benzyl-2,3,5,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-11-13(3)18(14(4)12(2)16(11)17)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3 |
InChI-Schlüssel |
ZOZDGKPSUAGAMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(C(C1N)C)C)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)




![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)

![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


